N-(4-Ethoxyphenyl)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide
Overview
Description
N-(4-Ethoxyphenyl)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of ethoxyphenyl and triazoloquinoline moieties, which contribute to its diverse chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxyphenyl)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazoloquinoline structure, followed by the introduction of the ethoxyphenyl group and the sulfanylacetamide moiety. Common reagents used in these reactions include ethyl bromoacetate, 4-ethoxyaniline, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethoxyphenyl)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or introduce hydrogen, modifying the compound’s structure and functionality.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
N-(4-Ethoxyphenyl)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Ethoxyphenyl)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide
- N-(4-Chlorophenyl)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide
- N-(4-Fluorophenyl)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide
Uniqueness
N-(4-Ethoxyphenyl)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide stands out due to the presence of the ethoxy group, which can influence its chemical reactivity, biological activity, and overall properties
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-3-27-17-10-8-16(9-11-17)22-19(26)13-28-21-24-23-20-14(2)12-15-6-4-5-7-18(15)25(20)21/h4-12H,3,13H2,1-2H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKZUEKLILZECB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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